Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate is a potassium organotrifluoroborate salt belonging to the alkenyltrifluoroborate subclass, with the molecular formula C5H9BF3KO and a molecular weight of 192.03 g/mol [1]. It functions as an air- and moisture-stable, crystalline organoboron reagent [2] designed primarily for Suzuki–Miyaura cross-coupling reactions to install alkoxyethyl motifs onto aryl and heteroaryl scaffolds [3]. Unlike boronic acids or boronate esters, this compound exists as a tetracoordinated monomeric boron species wherein the boron atom is protected from nucleophilic attack by three strong B–F bonds, conferring indefinite bench stability at room temperature without special storage precautions [2].
Suzuki–Miyaura coupling to install alkoxyethyl motifs
Procurement decisions for organoboron coupling partners cannot be reduced to simple functional group equivalence. While boronic acids, MIDA boronates, and pinacol boronate esters may appear as interchangeable alkenyl donors on paper, they exhibit fundamentally different stability profiles and reaction performance characteristics that directly impact synthetic success rates and cost-per-successful-reaction metrics. Potassium alkenyltrifluoroborates as a class demonstrate indefinite bench stability at ambient temperature without decomposition, in stark contrast to boronic acids which undergo rapid protodeboronation under aqueous or protic conditions and require cold storage with desiccants [1]. More critically, potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate incorporates the alkoxyethyl motif—a structural feature enabling direct installation of ethoxypropenyl units via a single coupling step, whereas generic alkenylboron reagents lacking this substitution pattern would necessitate multi-step functional group interconversion sequences post-coupling [2]. Furthermore, the alkenyltrifluoroborate class uniquely retains stereochemical integrity during oxidative transformations such as epoxidation, a capability not shared by trivalent organoboranes which undergo C–B bond cleavage under identical oxidative conditions [3].
Target reagent
Common substitute
Risk of substitution
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
Alkenylboronic acids
Rapid protodeboronation under ambient/protic conditions; requires cold storage; finite shelf life
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
Pinacol boronate esters
Hydrolysis sensitivity; may need higher catalyst loading; ester exchange can occur
Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate
MIDA boronates
Requires slow-release basic conditions; not directly substitutable in standard Suzuki protocols
[1] Darses S, Genet JP. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chem Rev. 2008;108(1):288-325. View Source
[2] Fleury-Brégeot N, Presset M, Beaumard F, Colombel V, Oehlrich D, Rombouts F. Suzuki–Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs. J Org Chem. 2012;77(22):10399-10408. View Source
[3] Molander GA, Ribagorda M. Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates. J Am Chem Soc. 2003;125(37):11148-11149. View Source
Potassium alkenyltrifluoroborates demonstrate retention of the carbon–boron bond during epoxidation with dimethyldioxirane, whereas trivalent alkenylboronic acids undergo complete C–B bond cleavage under identical oxidative conditions [1].
Oxidative C–B StabilityHead-to-head
Target: Complete C–B bond retention
Comparator (boronic acid): Complete C–B bond cleavage
Complete C–B bond retention; isolation of crystalline oxiranyltrifluoroborates
Comparator Or Baseline
Alkenylboronic acids (trivalent organoboranes): complete C–B bond cleavage
Quantified Difference
Qualitative difference: bond retention versus bond cleavage
Conditions
Treatment with dimethyldioxirane (DMDO) at 0 °C to room temperature in acetone
Why This Matters
Enables sequential synthetic strategies where oxidation precedes cross-coupling, expanding retrosynthetic options unavailable with boronic acids.
EpoxidationOxidative stabilityC–B bond retention
[1] Molander GA, Ribagorda M. Expanding organoboron chemistry: epoxidation of potassium organotrifluoroborates. J Am Chem Soc. 2003;125(37):11148-11149. View Source
Suzuki–Miyaura Coupling: Catalyst Loading vs Boronic Acids
Potassium alkenyltrifluoroborates achieve efficient cross-coupling with aryl halides using only 2 mol% PdCl2(dppf)·CH2Cl2 catalyst loading, with yields ranging from moderate to excellent across diverse aryl and heteroaryl electrophiles [1]. This contrasts with the higher catalyst loadings (typically 5–10 mol%) frequently required for boronic acid couplings under comparable conditions [2].
Catalyst LoadingCross-study comparable
2 mol% Pd (trifluoroborate) vs 5–10 mol% (boronic acids)
Lowers per-reaction Pd cost and simplifies purification
[2] Darses S, Genet JP. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chem Rev. 2008;108(1):288-325. View Source
Ni-Catalyzed Coupling: Stereochemical Retention vs Grignard
In Ni-catalyzed cross-coupling with alkyl halides, potassium alkenyltrifluoroborates exhibit complete retention of stereochemistry and regiochemistry, with reactions of both E- and Z-alkenyltrifluoroborates proceeding without observable isomerization [1]. This stereochemical fidelity contrasts with alternative alkenyl nucleophiles such as alkenyl Grignard reagents (Kumada coupling) which suffer from stereochemical erosion due to β-hydride elimination pathways [2].
Stereochemical RetentionClass-level inference
Complete E/Z retention
Comparator (Grignard): Partial isomerization via β-hydride elimination
Geometrically pure olefins for stereosensitive applications
NiBr2·glyme, bathophenanthroline, NaHMDS
Stereospecific couplingNickel catalysissp²–sp³ bond formation
Evidence Dimension
Stereochemical retention during cross-coupling with alkyl electrophiles
Target Compound Data
Complete retention of E/Z stereochemistry; no observed isomerization
Comparator Or Baseline
Alkenyl Grignard reagents in Kumada coupling: partial stereochemical erosion due to β-hydride elimination
Quantified Difference
Qualitative difference: complete retention versus partial erosion
Conditions
NiBr2·glyme (5–10 mol%) with bathophenanthroline ligand, NaHMDS base, t-BuOH/CPME solvent, room temperature to 60 °C
Why This Matters
Preservation of alkene geometry is essential for applications where stereochemistry determines biological activity or material properties, enabling reliable synthesis of geometrically defined olefins.
Stereospecific couplingNickel catalysissp²–sp³ bond formation
[1] Molander GA, Argintaru OA. Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. Org Lett. 2014;16(7):1904-1907. View Source
[2] Molander GA, Argintaru OA. Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. Org Lett. 2014;16(7):1904-1907. (Supporting discussion of Kumada limitations) View Source
Ambient Storage Stability vs Boronic Acids
Potassium organotrifluoroborates, including potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate, are documented to be storable indefinitely at room temperature without special precautions and exhibit exceptional stability toward air and moisture [1]. In contrast, the corresponding alkenylboronic acids typically require refrigeration (2–8 °C) under desiccated conditions to prevent rapid protodeboronation and degradation, with shelf lives often limited to 6–12 months even under optimal storage [1].
Ambient Storage StabilityClass-level inference
Indefinite at room temperature; air- and moisture-stable
Room temperature bench stability and moisture tolerance
Target Compound Data
Indefinite stability at room temperature; air- and moisture-stable
Comparator Or Baseline
Alkenylboronic acids: require 2–8 °C refrigeration with desiccants; 6–12 month typical shelf life
Quantified Difference
Indefinite versus finite (<12 months) shelf life; no cold chain required
Conditions
Ambient laboratory storage (20–25 °C, ambient humidity)
Why This Matters
Eliminates cold-chain shipping costs and reduces inventory waste from expired reagents; simplifies procurement planning for multi-year research programs.
The alkoxyethyl substitution pattern is prevalent in bioactive molecules where the ether oxygen participates in hydrogen bonding with biological targets. Potassium (3-ethoxyprop-1-en-2-yl)trifluoroborate enables single-step installation of this motif onto diverse aryl and heteroaryl bromides via robust Suzuki–Miyaura cross-coupling [1]. This direct installation eliminates the need for multi-step sequences involving halogenation followed by alkylation, reducing synthetic step count and improving overall yield. The broad functional group tolerance documented for alkoxyethyltrifluoroborates supports application across diverse heteroaromatic systems including pyridines, pyrimidines, and indoles commonly encountered in medicinal chemistry programs [1].
Process Scale-Up: Low-Catalyst Suzuki Coupling
The documented efficiency of potassium alkenyltrifluoroborates at low palladium catalyst loadings (2 mol% PdCl2(dppf)·CH2Cl2) [1] translates directly to process-scale cost reduction. For kilogram-scale couplings, reducing catalyst loading from typical 5–10 mol% to 2 mol% decreases palladium costs proportionally and simplifies metal scavenging during purification—a critical factor in pharmaceutical manufacturing where residual palladium specifications must meet ICH Q3D guidelines. The indefinite room-temperature stability of potassium organotrifluoroborates further enables bulk procurement and long-term storage without cold-chain infrastructure [2], addressing key supply chain constraints in industrial settings.
Stereodefined Olefins for Materials Science
The complete stereochemical retention observed during Ni-catalyzed sp²–sp³ coupling of potassium alkenyltrifluoroborates with alkyl halides [1] enables reliable synthesis of geometrically pure substituted olefins. This capability is particularly valuable in materials science applications such as liquid crystal intermediates and conjugated polymer precursors, where olefin geometry directly influences mesomorphic behavior and electronic properties. The ability to maintain stereochemical integrity without isomerization ensures batch-to-batch consistency in material performance.
Sequential Epoxidation–Coupling Strategies
The unique ability of potassium alkenyltrifluoroborates to retain the C–B bond under oxidative epoxidation conditions [1] enables synthetic routes wherein epoxidation precedes cross-coupling rather than following it. This sequential flexibility allows chemists to generate epoxide-containing boron reagents that can be subsequently diversified via Suzuki–Miyaura coupling—a strategy unavailable with boronic acids or boronate esters which undergo C–B cleavage under identical oxidative conditions [1]. This expands retrosynthetic options for complex natural product synthesis and epoxide-containing pharmaceutical intermediates.
Scope of aryl/heteroaryl bromides; functional group compatibility
Process scale-up – low-catalyst coupling
Low-catalyst-loading efficiency
Palladium removal; cost-efficiency at kilogram scale
Stereodefined olefins for materials science
Stereochemical retention during sp²–sp³ coupling
Batch-to-batch E/Z ratio consistency; mesomorphic property control
Sequential epoxidation–coupling strategies
C–B bond stability to oxidative conditions
Epoxidation yield before cross-coupling; product diversification
[1] Fleury-Brégeot N, Presset M, Beaumard F, Colombel V, Oehlrich D, Rombouts F. Suzuki–Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs. J Org Chem. 2012;77(22):10399-10408. View Source
[2] Darses S, Genet JP. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chem Rev. 2008;108(1):288-325. View Source
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